3-(3-Hydroxyphenyl)propanoic acid
Overview
Description
m-Hydroxyphenylpropionic acid: is an organic compound with the molecular formula C9H10O3 3-(3-hydroxyphenyl)propionic acid and is a derivative of phenylpropionic acid. This compound is characterized by the presence of a hydroxy group attached to the meta position of the benzene ring, which is connected to a propionic acid moiety. It is a white to pale beige crystalline solid with a melting point of approximately 111°C .
Mechanism of Action
Target of Action
The primary target of 3-(3-Hydroxyphenyl)propanoic acid (3HPPA) is the E-selectin expressed in human aortic endothelial cells (HAEC) . E-selectin is a cell adhesion molecule that plays a crucial role in the adhesion of monocytes to endothelial cells, a key initial step in the formation of atherosclerosis .
Mode of Action
3HPPA interacts with its target by regulating the expression of E-selectin . This regulation inhibits the adhesion of THP-1 monocytes (a type of white blood cell) to HAEC, which are induced by tumor necrosis factor α (TNFα) .
Biochemical Pathways
The compound affects the NF-κB pathway . Specifically, 3HPPA inhibits the nuclear translocation and phosphorylation of the NF-κB p65 subunit induced by TNFα . The NF-κB pathway is involved in the regulation of immune response to infection and plays a key role in regulating the immune response to infection.
Pharmacokinetics
3HPPA is a major metabolite of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers . When ingested orally, it is poorly absorbed in the upper digestive tract and is metabolized into various phenolic acids by the gut microbiota .
Result of Action
The molecular and cellular effects of 3HPPA’s action include the reduction of monocyte adhesion to endothelial cells by inhibiting the expression of E-selectin in HAEC . This action provides additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as therapeutic agents for atherosclerosis .
Action Environment
The action, efficacy, and stability of 3HPPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in metabolizing 3HPPA from dietary sources . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action of 3HPPA.
Biochemical Analysis
Biochemical Properties
3HPPA interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of Clostridium, Escherichia, and Eubacterium . It is suspected to have antioxidant properties .
Cellular Effects
3HPPA has been found to influence cell function significantly. It inhibits monocyte binding to endothelial cells by modulating E-selectin expression . This modulation is an important step in atherogenesis, a process where plaque builds up inside the arteries .
Molecular Mechanism
At the molecular level, 3HPPA exerts its effects through various mechanisms. It inhibits tumor necrosis factor α (TNFα)-induced adhesion of THP-1 monocytes to human aortic endothelial cells (HAECs), and suppresses the upregulation of cell adhesion molecule E-selectin . Furthermore, 3HPPA inhibits TNFα-induced nuclear translocation and phosphorylation of the p65 subunit of nuclear factor κB (NF-κB) .
Temporal Effects in Laboratory Settings
It is known that direct treatment with 3HPPA for 24 hours is not cytotoxic to HAECs .
Dosage Effects in Animal Models
The effects of 3HPPA at different dosages in animal models have been studied. For instance, it has been found to promote bone accretion in mice .
Metabolic Pathways
3HPPA is involved in the metabolic pathways of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . The exact enzymes or cofactors it interacts with are yet to be fully identified.
Transport and Distribution
It is known to be actively absorbed by the monocarboxylic acid transporter in intestinal Caco-2 cell monolayers .
Subcellular Localization
Current knowledge suggests that it plays a role in modulating E-selectin expression , but more detailed studies are needed to understand its precise localization and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of m-Nitrobenzaldehyde: One common method involves the reduction of m-nitrobenzaldehyde to m-hydroxybenzaldehyde, followed by a Perkin or Knoevenagel condensation to form m-hydroxycinnamic acid.
Industrial Production Methods: Industrially, m-hydroxyphenylpropionic acid can be synthesized through catalytic hydrogenation of m-hydroxycinnamic acid under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Hydroxyphenylpropionic acid can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- m-Hydroxyphenylpropionic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- It is a metabolite of caffeic acid and is involved in the microbial degradation of proanthocyanidins in the colon .
Medicine:
- Research has shown its potential antioxidant properties, making it a candidate for therapeutic applications .
Industry:
Comparison with Similar Compounds
Phenylpropionic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
p-Hydroxyphenylpropionic acid: Has the hydroxy group in the para position, which affects its reactivity and biological activity.
o-Hydroxyphenylpropionic acid: Has the hydroxy group in the ortho position, leading to different steric and electronic effects.
Uniqueness:
Properties
IUPAC Name |
3-(3-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWAEZJXDYOKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211154 | |
Record name | Dihydro-3-coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(3-Hydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-54-5 | |
Record name | 3-(3′-Hydroxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 621-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dihydro-3-coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(m-hydroxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXYBENZENEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ68OF1P7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-(3-Hydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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